

Spectroscopic Analysis of 2-Bromoethyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoethyl acetate

Cat. No.: B108633

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-Bromoethyl acetate**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the expected spectral data, provides comprehensive experimental protocols, and visualizes key aspects of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for **2-Bromoethyl acetate** (CAS No: 927-68-4; Molecular Formula: C₄H₇BrO₂).[\[1\]](#)[\[2\]](#)[\[3\]](#)

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of **2-Bromoethyl acetate** is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH ₃ (a)	~2.1	Singlet	3H	N/A
-OCH ₂ - (b)	~4.3	Triplet	2H	~6.0
-CH ₂ Br (c)	~3.5	Triplet	2H	~6.0

Note: Data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum of **2-Bromoethyl acetate** will display four signals, one for each unique carbon atom.

Assignment	Chemical Shift (δ , ppm)
-CH ₃ (a)	~21
-OCH ₂ - (b)	~63
-CH ₂ Br (c)	~28
C=O (d)	~170

Note: Data is predicted and may vary based on solvent and experimental conditions.

IR Spectral Data

The infrared spectrum of **2-Bromoethyl acetate** is characterized by the presence of a strong carbonyl stretch and C-O stretching bands, indicative of the ester functional group.

Wave Number (cm ⁻¹)	Vibrational Mode	Intensity
~1740	C=O Stretch (Ester)	Strong
~1220	C-O Stretch (Ester)	Strong
~2960	C-H Stretch (Aliphatic)	Medium
~650	C-Br Stretch	Medium-Weak

Note: These are characteristic absorption ranges and the exact peak positions may vary.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of **2-Bromoethyl acetate** are provided below.

NMR Spectroscopy Protocol

Objective: To obtain ^1H and ^{13}C NMR spectra of **2-Bromoethyl acetate**.

Materials:

- **2-Bromoethyl acetate**
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tubes (5 mm)
- Pipettes
- Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

- Sample Preparation:
 - Dissolve approximately 5-20 mg of **2-Bromoethyl acetate** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) directly in a clean, dry 5 mm NMR tube.
 - If an internal standard is required, add a small drop of TMS to the solution.
 - Cap the NMR tube securely.
 - Gently invert the tube several times to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guidelines.
 - Place the sample in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent (CDCl_3).

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H NMR Spectrum Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard 90° pulse sequence.
 - Set the number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
 - Acquire the Free Induction Decay (FID).
- ^{13}C NMR Spectrum Acquisition:
 - Switch the spectrometer to the ^{13}C frequency.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width (e.g., -10 to 220 ppm).
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C (e.g., 128 or more).
 - Use a relaxation delay of 2-5 seconds.
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the acquired FIDs for both ^1H and ^{13}C spectra.
 - Phase the spectra to obtain pure absorption peaks.
 - Calibrate the chemical shift scale. For ^1H NMR in CDCl_3 , the residual solvent peak is at 7.26 ppm. For ^{13}C NMR, the CDCl_3 triplet is centered at 77.16 ppm.

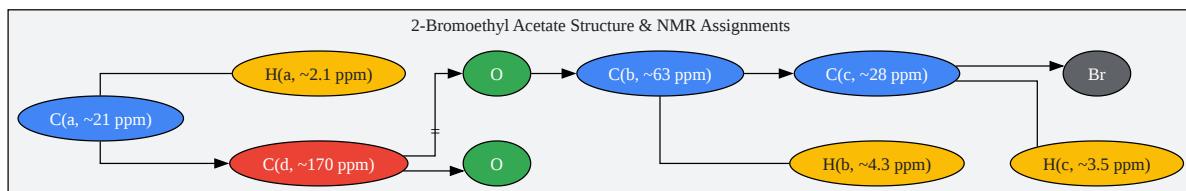
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy (FTIR-ATR) Protocol

Objective: To obtain an infrared spectrum of liquid **2-Bromoethyl acetate**.

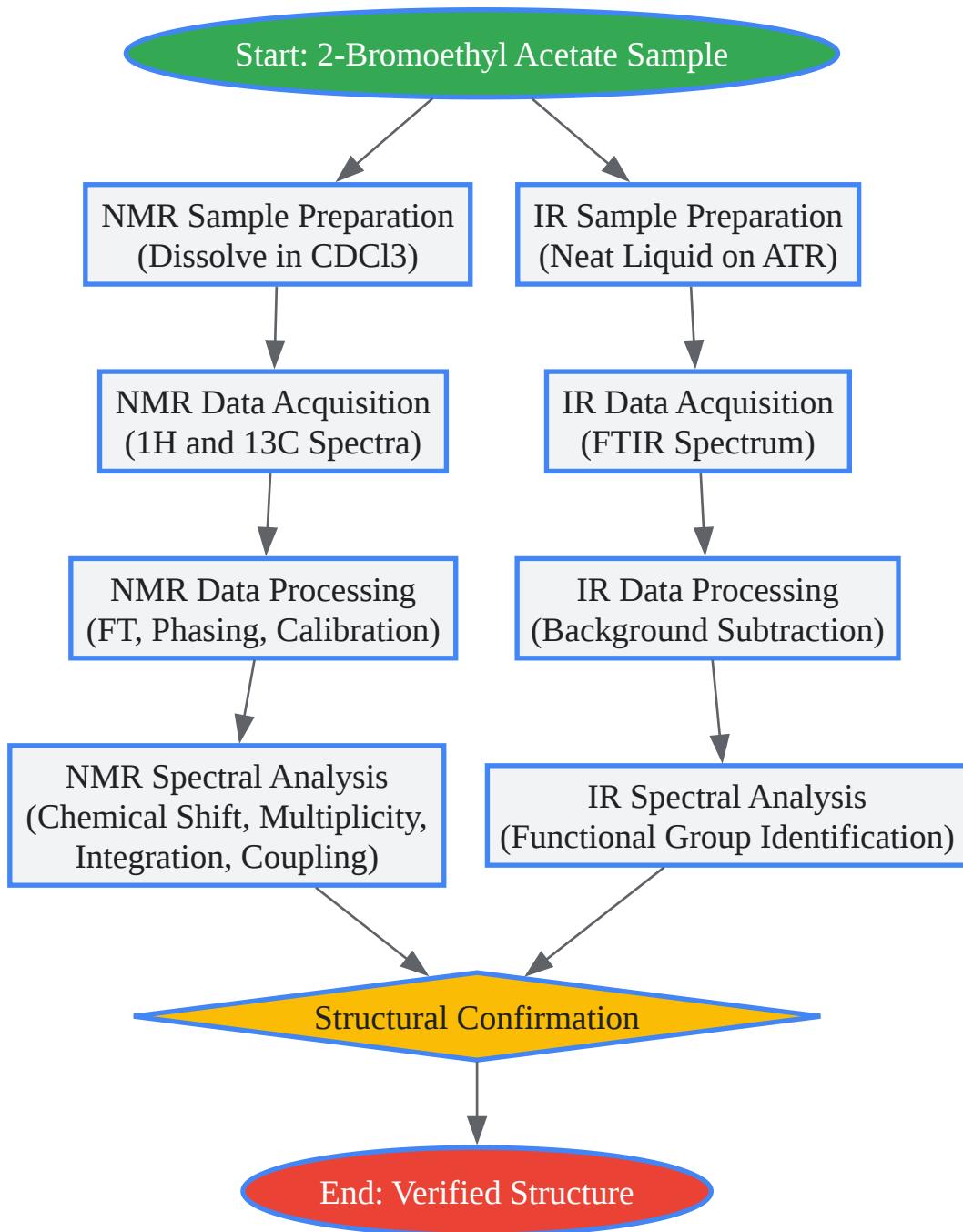
Materials:

- **2-Bromoethyl acetate**
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes


Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and water vapor.
- Sample Application:
 - Using a pipette, place a single drop of **2-Bromoethyl acetate** onto the center of the ATR crystal.
- Spectrum Acquisition:
 - Acquire the infrared spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- The typical spectral range is 4000-400 cm^{-1} .
- Data Processing and Analysis:
 - The software will automatically perform a background subtraction.
 - Identify and label the major absorption peaks in the spectrum.
 - Correlate the observed peaks with known functional group absorptions.
- Cleaning:
 - Thoroughly clean the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.
 - Ensure the crystal is completely dry before the next measurement.


Visualization of Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the workflow for the spectroscopic analysis of **2-Bromoethyl acetate**.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **2-Bromoethyl acetate** with ¹H and ¹³C NMR assignments.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Bromoethyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-溴乙基乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. hpc-standards.com [hpc-standards.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromoethyl Acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b108633#spectroscopic-analysis-nmr-ir-of-2-bromoethyl-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com